![molecular formula C15H23NO5 B2928697 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490374-81-5](/img/structure/B2928697.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
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Description
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.351. The purity is usually 95%.
BenchChem offers high-quality 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Competitive Atom Shifts in Strained Carbenes
Research has demonstrated that spirocyclic carbenes undergo competitive 1,2-C atom shifts, leading to significant insights into their chemical reactivity and stability. These findings could suggest applications in designing new reactions for synthetic chemistry, particularly in creating complex molecular structures from simpler precursors (Rosenberg et al., 2016).
Synthesis of Novel Amino Acids
The synthesis of novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid, points towards applications in modulating GABAergic cascades in the central nervous system. This suggests potential research applications in developing new therapeutics for neurological conditions (Yashin et al., 2017).
Development of Cyclopropylidenecyclobutane Compounds
Studies on cyclopropylidenecyclobutane compounds obtained through specific rearrangements could have implications in the synthesis of new materials or bioactive molecules with unique properties (Avenoza et al., 2010).
Potential Applications in Drug Discovery
Anticonvulsant Evaluation
The evaluation of spirocyclic carboxylic acids for anticonvulsant activity underscores the potential of spirocyclic compounds in medicinal chemistry, particularly in the development of new drugs for epilepsy and other seizure disorders (Scott et al., 1985).
Synthesis of Multifunctional Spirocyclic Azetidines
The synthesis of spirocyclic azetidines from cyclic carboxylic acids and their application in enhancing the activity and reducing the toxicity of anesthetic drugs highlight the potential of spirocyclic compounds in drug optimization and discovery (Kirichok et al., 2018).
properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-12(2,3)20-11(19)16-9-13-7-14(8-13,10(17)18)15(21-13)5-4-6-15/h4-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJBKZVHJJEMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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